![molecular formula C13H14N4O2S2 B2916075 2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide CAS No. 1797188-57-8](/img/structure/B2916075.png)
2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide
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Overview
Description
The compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis
The chemical reactions of thiazoles can vary greatly depending on the substituents present on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the specific compound. In general, thiazoles are relatively stable compounds that are resistant to oxidation and reduction. They are also relatively acidic due to the presence of the nitrogen atom in the ring .Scientific Research Applications
Antibacterial Activity
2,4-disubstituted thiazoles have been found to exhibit antibacterial properties. For instance, a series of these compounds was synthesized and screened for their antibacterial activities .
Antifungal Activity
These compounds also show antifungal activities. In one study, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activities against Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
2,4-disubstituted thiazoles have been reported to possess anti-inflammatory properties .
Antitumor Activity
These compounds have shown potential in the field of oncology as antitumor agents .
Antidiabetic Activity
2,4-disubstituted thiazoles have also been associated with antidiabetic effects .
Antiviral Activity
These compounds have demonstrated antiviral properties .
Antioxidant Activity
2,4-disubstituted thiazoles have been found to exhibit antioxidant properties .
Antitubercular Activity
These compounds have shown potential in the treatment of tuberculosis .
Mechanism of Action
Target of Action
It is known that 2,4-disubstituted thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the biological activity being exhibited.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Based on the wide range of biological activities exhibited by 2,4-disubstituted thiazoles, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The physico-chemical properties of thiazoles, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could influence its pharmacokinetic properties .
Result of Action
Based on the wide range of biological activities exhibited by 2,4-disubstituted thiazoles, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-6-9(20-7(2)15-6)12(19)17-13-16-8-4-3-5-14-11(18)10(8)21-13/h3-5H2,1-2H3,(H,14,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCDELQDGZYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide |
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